3-Bromo-1-(methylthio)isoquinoline
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Overview
Description
3-Bromo-1-(methylthio)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the third position and a methylthio group at the first position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(methylthio)isoquinoline typically involves halogen-metal exchange reactions. One common method is the treatment of 3-bromoisoquinoline with a methylthio reagent under specific conditions. For example, the halogen-metal exchange can be performed using tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by the addition of a methylthio reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogen-metal exchange reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(methylthio)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The isoquinoline ring can undergo reduction to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or organomagnesium compounds are commonly used for halogen-metal exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the methylthio group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for the reduction of the isoquinoline ring.
Major Products Formed
Substitution Reactions: Various substituted isoquinoline derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
3-Bromo-1-(methylthio)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-1-(methylthio)isoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoisoquinoline: Lacks the methylthio group, making it less versatile in certain chemical reactions.
1-Methylthioisoquinoline: Lacks the bromine atom, affecting its reactivity in halogen-metal exchange reactions.
Isoquinoline: The parent compound without any substituents, used as a basic building block in organic synthesis
Uniqueness
3-Bromo-1-(methylthio)isoquinoline is unique due to the presence of both bromine and methylthio groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
870071-30-0 |
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Molecular Formula |
C10H8BrNS |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
3-bromo-1-methylsulfanylisoquinoline |
InChI |
InChI=1S/C10H8BrNS/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3 |
InChI Key |
BJGYWBUKHQWPOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
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